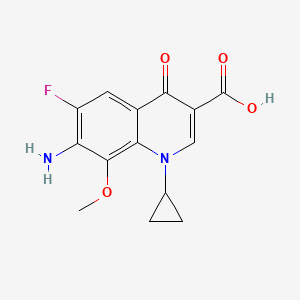
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is a synthetic quinolone derivative. This compound is notable for its antibacterial properties and is often studied in the context of pharmaceutical research, particularly as an impurity in the synthesis of moxifloxacin, a widely used antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid typically involves multiple steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, commonly using reagents like N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, using methanol or a methoxy-containing reagent.
Quinolone Formation: The quinolone core is constructed through a series of condensation reactions, typically involving aniline derivatives and carboxylic acids.
Amination: The amino group is introduced via reductive amination, often using ammonia or an amine donor in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reference standard for the synthesis and analysis of quinolone derivatives. It serves as a model compound for studying the reactivity and stability of quinolones under various conditions.
Biology
Biologically, it is studied for its antibacterial properties. Research focuses on its mechanism of action against bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine
In medicine, it is primarily investigated as an impurity in moxifloxacin synthesis. Understanding its formation and removal is crucial for ensuring the purity and efficacy of the final pharmaceutical product.
Industry
Industrially, it is used in the quality control of moxifloxacin production. Its presence and concentration are monitored to comply with regulatory standards for pharmaceutical impurities.
Mechanism of Action
The antibacterial activity of 7-amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A fluoroquinolone antibiotic with a similar structure but with additional functional groups that enhance its antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a different substitution pattern, leading to variations in its spectrum of activity and pharmacokinetics.
Levofloxacin: A chiral fluoroquinolone with a different stereochemistry, affecting its binding affinity and efficacy.
Uniqueness
7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its role as an impurity in moxifloxacin synthesis makes it a critical compound for quality control in pharmaceutical manufacturing.
Properties
IUPAC Name |
7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKHBDEIOYPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
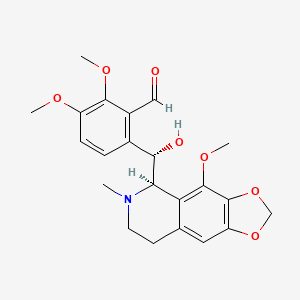
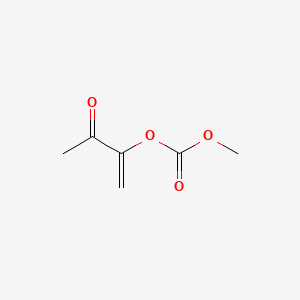
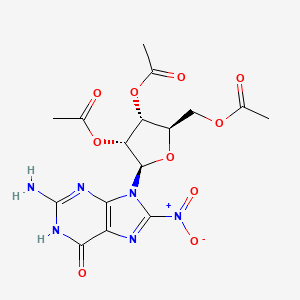
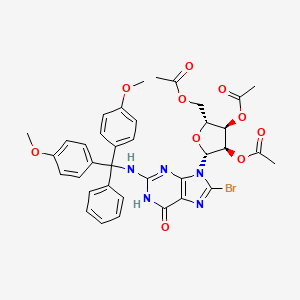
![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/new.no-structure.jpg)
![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)
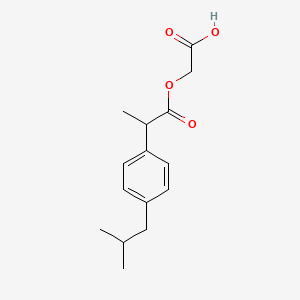
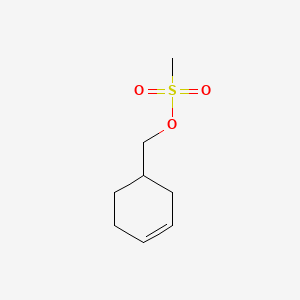
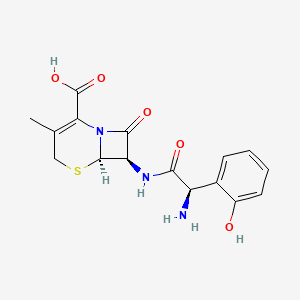
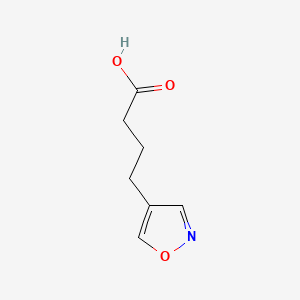
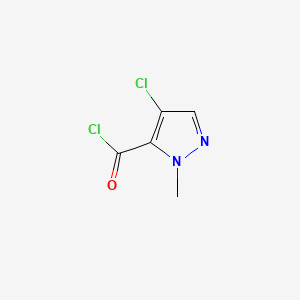
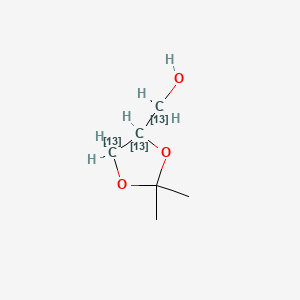
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
